CCT251545

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCT251545 is a potent and selective small-molecule inhibitor of the WNT signaling pathway. It is an orally bioavailable compound with an IC50 value of 5 nM in 7dF3 cells . This compound is used as a chemical probe to explore the roles of cyclin-dependent kinase 8 (CDK8) and cyclin-dependent kinase 19 (CDK19) in human diseases .

作用机制

生化分析

Biochemical Properties

CCT251545 interacts with the protein kinases CDK8 and CDK19 . It has been found to have over 100-fold selectivity over 291 other kinases . It potently inhibits WNT pathway activity in COLO205-F1756 clone 4, an APC-mutant human colorectal cancer cell line .

Cellular Effects

This compound has shown to alter WNT pathway-regulated gene expression and other on-target effects of modulating CDK8 and CDK19, including expression of genes regulated by STAT1 . It also reduces phospho-STAT1 SER727 levels in SW620 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through a type 1 binding mode involving insertion of the CDK8 C terminus into the ligand binding site . It is an ATP competitive inhibitor .

Temporal Effects in Laboratory Settings

It has been shown to display potent cell-based activity .

Dosage Effects in Animal Models

In animal models, specifically in NCr athymic mice bearing established SW620 human colorectal cancer xenografts, this compound (70mg/kg; p.o.; twice daily) causes an inhibition of tumor growth .

Metabolic Pathways

It is known to interact with the WNT signaling pathway .

Transport and Distribution

It is known to be an orally bioavailable compound .

Subcellular Localization

It is known to interact with the protein kinases CDK8 and CDK19 .

准备方法

CCT251545 是通过高通量基于细胞的筛选发现的 。 合成路线涉及使用各种化学反应制备该化合物,包括形成螺环结构。 详细的合成路线和反应条件是专有的,并未公开披露。 this compound 的工业生产方法也不在公共领域提供。

化学反应分析

CCT251545 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,尽管有关氧化产物的详细信息不可用。

还原: 可以对 this compound 进行还原反应,但未公开具体的试剂和条件。

取代: 该化合物可以进行取代反应,特别是涉及吡唑环和吡啶环。

这些反应中常用的试剂和条件并未公开披露。 这些反应形成的主要产物也未指定。

科学研究应用

CCT251545 具有多种科学研究应用,包括:

相似化合物的比较

CCT251545 由于其作为 Wnt 信号通路抑制剂的高选择性和效力而独一无二。 类似的化合物包括:

化合物 51: This compound 的类似物,对 CDK8 和 CDK19 具有类似的抑制作用.

其他 Wnt 通路抑制剂: 各种其他化合物靶向 Wnt 信号通路,但 this compound 由于其口服生物利用度和高选择性而脱颖而出.

This compound 的独特之处在于它能够选择性地抑制 CDK8 和 CDK19,且脱靶效应最小,使其成为科学研究和药物发现中宝贵的工具 .

属性

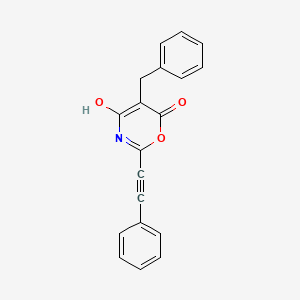

IUPAC Name |

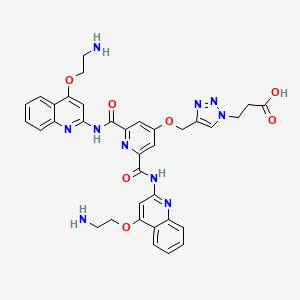

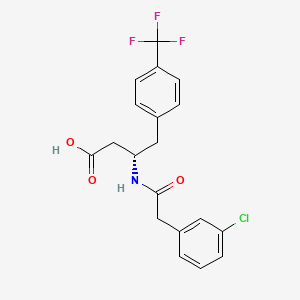

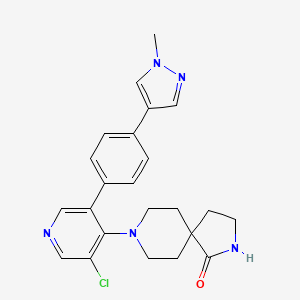

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFYQISQYCGDDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of CCT251545 and how does this interaction affect cellular processes?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , ] These kinases are part of the kinase module of the Mediator complex, a multiprotein complex involved in regulating gene transcription. [, , ] By inhibiting CDK8/19, this compound disrupts the kinase activity of the Mediator complex, ultimately impacting the expression of genes involved in various pathways, including WNT signaling, STAT1 signaling, stress response, and immune response. [, , , ]

Q2: How was this compound discovered?

A2: this compound was identified through a high-throughput cell-based screening assay designed to identify inhibitors of the WNT signaling pathway. [] Subsequent medicinal chemistry optimization, guided by structure-activity relationship studies and physicochemical property considerations, led to the development of this compound as a potent and orally bioavailable WNT signaling inhibitor. []

Q3: Is there evidence that this compound's effects are truly due to CDK8/19 inhibition?

A3: Yes, several lines of evidence support the on-target activity of this compound: * Chemical proteomics: SILAC-based quantitative mass spectrometry identified CDK8 and CDK19 as the primary targets of this compound. []* X-ray crystallography: This technique confirmed the direct binding of this compound to CDK8, revealing a Type 1 binding mode. [] * Biomarker studies: this compound treatment leads to a decrease in phosphorylation of STAT1 at serine 727, a validated biomarker of CDK8 activity. [, , ]* CRISPR knockout studies: Studies using cells with CDK8 and/or CDK19 genetically deleted demonstrate that the biological effects observed with this compound are largely abrogated in these cells, further supporting its on-target activity. []

Q4: Does this compound inhibit both CDK8 and CDK19 equally? What are the implications of this dual inhibition?

A4: While this compound potently inhibits both CDK8 and CDK19, there is emerging evidence suggesting that the two kinases may have distinct functions. [, ] Studies using CRISPR-mediated knockout of either CDK8 or CDK19 suggest that CDK8 might play a more dominant role in mediating the observed biological effects, including STAT1 phosphorylation and gene expression changes, with some compensatory activity from CDK19. [] More research is needed to fully elucidate the individual roles of CDK8 and CDK19 and the implications of their dual inhibition by this compound.

Q5: Has any resistance to this compound been observed?

A5: While specific resistance mechanisms to this compound haven't been extensively studied, one study observed that genetic deletion of CDK8, but not CDK19, significantly reduced the sensitivity of colorectal cancer cells to this compound. [] This suggests that the presence or absence of one kinase isoform may influence the cellular response to CDK8/19 inhibitors and potentially contribute to treatment resistance. Further research is required to fully understand the development of resistance to this compound and explore strategies to overcome it.

Q6: Are there any structural analogues of this compound under investigation?

A6: Yes, researchers have developed additional CDK8/19 inhibitors with improved pharmacokinetic and pharmaceutical properties. [] One example is CCT251921, a structurally related compound with optimized characteristics suitable for preclinical development. Additionally, MSC2530818 represents a structurally distinct backup candidate with a comparable pharmacological profile to CCT251921. [] The availability of structurally diverse CDK8/19 inhibitors will be valuable for further dissecting the biological roles of these kinases and exploring their therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。